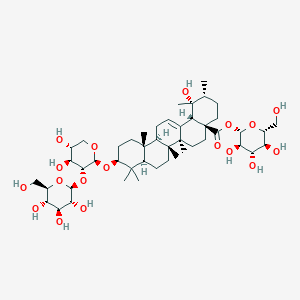

Ilexsaponin B3

Description

Structure

2D Structure

Properties

CAS No. |

109008-26-6 |

|---|---|

Molecular Formula |

C47H76O18 |

Molecular Weight |

929.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O18/c1-21-10-15-47(41(58)65-39-35(57)33(55)31(53)25(19-49)62-39)17-16-44(5)22(37(47)46(21,7)59)8-9-27-43(4)13-12-28(42(2,3)26(43)11-14-45(27,44)6)63-40-36(29(51)23(50)20-60-40)64-38-34(56)32(54)30(52)24(18-48)61-38/h8,21,23-40,48-57,59H,9-20H2,1-7H3/t21-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,43-,44+,45+,46+,47-/m0/s1 |

InChI Key |

WICIOAMNFCXLEV-DYNXRCEFSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Isolation and Purification Methodologies of Ilexoside K

The isolation and purification of Ilexoside K, a triterpenoid (B12794562) saponin (B1150181), from its natural plant sources, primarily species of the Ilex genus, involve a multi-step process combining various extraction and chromatographic techniques. The selection of a specific methodology is dictated by factors such as extraction efficiency, solvent consumption, time, and the desired purity of the final product.

Oligosaccharide Strategy:the Trisaccharide Portion is Disconnected into Its Constituent Monosaccharide Building Blocks L Rhamnose and L Arabinose . Chemists Must Decide Between a Linear, Stepwise Assembly, Where Sugars Are Added One by One to the Aglycone, or a Block Glycosylation Convergent Approach, Where the Entire Trisaccharide is Assembled First and then Attached to the Aglycone.mdpi.comnih.govthe Convergent Strategy is Often Preferred for Efficiency, but the Synthesis of the Complex Oligosaccharide Donor Can Be Challenging in Its Own Right.nih.gov

Stereoselective Synthesis of Key Intermediates for Ilexoside K Assembly

The successful execution of the retrosynthetic plan hinges on the stereoselective synthesis of the key building blocks: the aglycone and the oligosaccharide chain.

The synthesis of the aglycone often starts from a related natural triterpenoid. For instance, the synthesis of Patrinia-glycoside B-II, another oleanane (B1240867) saponin (B1150181), began with oleanolic acid, which was protected before glycosylation. mdpi.com For a target like Ilexoside K, this would involve the selective oxidation and reduction of the oleanolic acid skeleton to install the required hydroxyl groups at the correct positions and with the correct stereochemistry.

The assembly of the oligosaccharide chain is one of the most challenging aspects of saponin synthesis. The formation of glycosidic bonds must be highly stereoselective to yield the desired anomer (α or β). The choice of glycosyl donor, promoter, and reaction conditions is critical. nih.govnih.gov In the synthesis of Patrinia-glycoside B-II, a stepwise glycosylation strategy was employed because a convergent approach was likely to yield a mixture of anomers due to the lack of a participating group at the C-2 position of the arabinose unit. mdpi.com

Commonly used methods for stereoselective glycosylation are summarized in the table below.

| Glycosylation Method | Glycosyl Donor | Promoter/Catalyst | Typical Selectivity | Reference |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | High, dependent on solvent and protecting groups | mdpi.comnih.gov |

| Thioglycoside Method | Thioglycoside | NIS/TfOH, DMTST | High, versatile for complex systems | researchgate.net |

| N-Phenyltrifluoroacetimidate | Glycosyl N-Phenyltrifluoroacetimidate | FeCl₃ | High 1,2-trans selectivity without neighboring group participation | nih.gov |

| Gold-Catalyzed Glycosylation | Glycal | Au(I) Complex (e.g., [(pCF₃Ph)₃P)AuCl]/AgOTf) | High α-selectivity for deoxyglycosides | acs.org |

Achieving the specific α-L-arabinopyranosyl and α-L-rhamnopyranosyl linkages found in Ilexoside K would require careful selection from these or other advanced glycosylation techniques.

Development of Novel Synthetic Methodologies Applicable to Ilexoside K Core Structures

The pursuit of complex molecules like triterpenoid saponins (B1172615) continually spurs the development of new synthetic reactions. For a target like Ilexoside K, several modern methodologies would be particularly relevant.

One of the most significant advances is the use of late-stage C–H functionalization. The synthesis of Dumortierinoside A, a complex oleanane saponin with functionalized D and E rings, showcased the power of this strategy. acs.org Directed C–H oxidation reactions were used to install hydroxyl groups on the triterpenoid skeleton with high regioselectivity and stereoselectivity, a task that is extremely difficult using traditional functional group manipulations. This type of methodology would be invaluable for converting a simple triterpenoid precursor into the more highly oxidized ilexogenin A core of Ilexoside K.

Current Challenges and Prospective Advances in Ilexoside K Total Synthesis

Despite significant progress, the total synthesis of a complex saponin like Ilexoside K remains a monumental undertaking fraught with challenges. However, emerging technologies and strategies offer promising solutions for the future.

| Challenge | Description | Prospective Advance |

| Stereocontrol | Managing the numerous stereocenters on both the aglycone and the oligosaccharide is a primary hurdle. | Development of new asymmetric catalysts and more predictable stereoselective reactions. |

| Glycosylation | Achieving high yield and stereoselectivity for sterically hindered or unreactive glycosylation partners is notoriously difficult. researchgate.netrsc.org | Biocatalysis: Using engineered glycosyltransferase enzymes to form specific linkages with perfect selectivity. researchgate.net |

| Synthetic Efficiency | Long linear sequences and extensive use of protecting groups lead to low overall yields and significant material loss. researchgate.net | Convergent Synthesis & C-H Functionalization: Employing late-stage coupling and direct C-H activation to shorten routes and reduce protecting group steps. researchgate.netacs.org |

| Scalability | Producing sufficient quantities of the final compound for extensive biological evaluation is often impractical via total synthesis. | Synthetic Biology: Engineering microorganisms to produce the aglycone or the entire saponin through fermentation, offering a scalable and sustainable alternative. researchgate.net |

Future efforts towards the synthesis of Ilexoside K and its analogues will likely rely on a combination of these cutting-edge approaches. A hybrid strategy, combining the chemical synthesis of a modified aglycone with the enzymatic assembly of the oligosaccharide chain, could prove to be a particularly powerful and efficient route to these complex and biologically important molecules.

Iv. Biosynthesis and Metabolic Pathways of Ilexoside K

Proposed Biosynthetic Precursors and Pathways of Ilexoside K

The formation of Ilexoside K is rooted in the isoprenoid pathway, a fundamental route for the synthesis of a vast array of natural products. frontiersin.org Triterpenoid (B12794562) saponins (B1172615), including Ilexoside K, are specifically synthesized via the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm and endoplasmic reticulum of plant cells. nih.govnih.gov

Role of the Mevalonate Pathway in Triterpenoid Saponin (B1150181) Biosynthesis

The MVA pathway is the primary route for the biosynthesis of triterpenoid saponins. nih.govnumberanalytics.com This pathway commences with the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step. mdpi.com Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). viper.ac.in

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head to create the C30 precursor, squalene. nih.gov The crucial cyclization of 2,3-oxidosqualene, formed from the oxidation of squalene, is the first committed step in triterpenoid saponin biosynthesis and is catalyzed by oxidosqualene cyclases (OSCs). nih.gov This cyclization can result in various triterpenoid skeletons, such as β-amyrin, which serves as a foundational structure for many saponins found in Ilex species. nih.gov

Interconnections with the Shikimate Pathway in Secondary Metabolite Biosynthesis

While the core carbon skeleton of Ilexoside K originates from the MVA pathway, the biosynthesis of many plant secondary metabolites involves intricate crosstalk between different metabolic routes. The shikimate pathway is a prime example, responsible for producing aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide range of phenolic compounds. frontiersin.organnualreviews.org This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose 4-phosphate from the pentose (B10789219) phosphate (B84403) pathway, ultimately leading to the formation of chorismate. annualreviews.orgnih.gov

Chorismate is a critical branch-point metabolite that serves as a precursor for the synthesis of aromatic amino acids and other secondary metabolites like flavonoids and lignins. frontiersin.orgfrontiersin.org Although the direct incorporation of intermediates from the shikimate pathway into the triterpenoid structure of Ilexoside K is not established, the metabolic state of the cell, influenced by the flux through the shikimate pathway, can indirectly affect the availability of precursors and energy required for saponin biosynthesis. annualreviews.org The complex regulatory networks that govern primary and secondary metabolism ensure a coordinated response to various developmental and environmental cues. numberanalytics.com

Enzymatic Components and Regulatory Mechanisms in Ilexoside K Biosynthesis

Following the formation of the basic triterpenoid skeleton by OSCs, a series of modifications are carried out by "tailoring" enzymes, which are responsible for the vast structural diversity of saponins. nih.gov These modifications primarily involve oxidation, hydroxylation, and glycosylation reactions.

Cytochrome P450 monooxygenases (CYPs) play a crucial role in the oxidative modifications of the triterpene backbone. nih.govfrontiersin.org Specific CYP families, such as CYP716A, are known to be involved in the oxidation of β-amyrin, leading to the formation of various oleanane-type triterpene aglycones. frontiersin.org These oxidative steps are critical for creating the specific functional groups on the aglycone of Ilexoside K.

The final steps in the biosynthesis of Ilexoside K involve the attachment of sugar moieties to the triterpenoid aglycone, a process known as glycosylation. This is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated sugar donor, such as UDP-glucose, to the aglycone. nih.govnih.gov The number, type, and linkage of these sugar chains contribute significantly to the chemical and biological properties of the final saponin.

The regulation of Ilexoside K biosynthesis is complex and occurs at multiple levels. The expression of genes encoding key biosynthetic enzymes, such as HMGR, OSCs, CYPs, and UGTs, is tightly controlled by transcription factors. numberanalytics.com Environmental factors and plant hormones, like jasmonic acid, can also influence the production of saponins as part of the plant's defense response. numberanalytics.com

Genetic and Transcriptomic Analysis of Ilexoside K Producing Organisms

Advances in sequencing technologies have enabled detailed genetic and transcriptomic analyses of Ilex species, providing valuable insights into the genes responsible for triterpenoid saponin biosynthesis. nih.gov Transcriptome analysis of Ilex asprella, a known producer of various triterpenoid saponins, has led to the identification of numerous candidate genes involved in this pathway. mdpi.combvsalud.org

By sequencing the RNA from different plant tissues, researchers have been able to identify unigenes (unique genes) that encode enzymes of the MVA pathway, as well as various OSCs, CYPs, and UGTs. nih.govmdpi.com For instance, a study on the I. asprella root transcriptome generated 51,865 unigenes, of which many were annotated and implicated in the biosynthesis of triterpenoid saponins. mdpi.com Comparative transcriptomic studies between different Ilex species, such as I. pubescens and I. asprella, have revealed both conserved and species-specific genes related to triterpenoid biosynthesis, helping to explain the diversity of saponins produced by these plants. nih.gov The assembly of the chromosomal-level genome of I. asprella has further provided a complete set of genes involved in triterpenoid production, including OSCs, CYP716s, and UGTs. nih.gov

Biotechnological Strategies for Enhanced Ilexoside K Production

The detailed understanding of the biosynthetic pathway of Ilexoside K opens up possibilities for using biotechnological approaches to enhance its production. nih.gov Metabolic engineering strategies can be employed to increase the yield of this valuable compound in its native plant or through heterologous expression in microbial systems. nih.gov

One approach is to overexpress key rate-limiting enzymes in the biosynthetic pathway, such as HMGR or specific OSCs, to drive metabolic flux towards the production of the desired triterpenoid backbone. mdpi.com Additionally, the expression of specific CYPs and UGTs responsible for the final tailoring steps can be enhanced to increase the conversion of precursors into Ilexoside K.

Genetic engineering techniques, including transgenic approaches and genome editing, can be utilized to modify the expression of regulatory genes or biosynthetic pathway genes. nih.gov For example, developing transgenic plants with enhanced expression of key biosynthetic genes could lead to higher accumulation of Ilexoside K. frontiersin.org Furthermore, microbial fermentation using genetically engineered yeast or bacteria that express the plant biosynthetic genes offers a promising alternative for the scalable and controlled production of Ilexoside K, independent of plant cultivation. google.com These biotechnological strategies hold significant potential for ensuring a sustainable and efficient supply of Ilexoside K for research and potential future applications. nato.int

V. Molecular Mechanisms and Cellular Pathways Modulated by Ilexoside K

Influence on Regulated Cell Death Pathways (e.g., Apoptosis, Necroptosis, Pyroptosis)

Cells can undergo several forms of regulated cell death (RCD), each with distinct molecular mechanisms and outcomes.

Apoptosis is a non-inflammatory, programmed form of cell death crucial for development and tissue homeostasis, characterized by the activation of caspases. cellsignal.com

Necroptosis is a regulated form of necrosis, or lytic cell death, that is triggered when apoptosis is inhibited. nih.govmdpi.com It is dependent on the kinases RIPK1 and RIPK3, and the executioner protein MLKL, and results in the release of cellular contents that can provoke an inflammatory response. mdpi.com

Pyroptosis is another form of pro-inflammatory programmed cell death, typically occurring in response to microbial infections. cellsignal.com It is mediated by the gasdermin family of proteins, which form pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov

Interplay with the Gut Microbiome and Host Interactions

The gut microbiome is a complex ecosystem of microorganisms that has a bidirectional relationship with the host. nih.gov This ecosystem plays a critical role in various physiological processes, including the metabolism of dietary compounds and drugs. nih.govmdpi.com The composition of the gut microbiota can influence the bioavailability and bioactivity of ingested substances. nih.gov Conversely, drugs and other xenobiotics can alter the composition and function of the gut microbiome, potentially leading to dysbiosis. frontiersin.org These interactions are a key area of research, as they can significantly impact host health and the efficacy of therapeutic treatments. embopress.org

Immunomodulatory Activities of Ilexoside K and Related Mechanisms

While direct studies exclusively focusing on the immunomodulatory activities of Ilexoside K are limited, a substantial body of research on triterpenoid (B12794562) saponins (B1172615) isolated from the Ilex genus provides significant insights into its potential effects on the immune system. The immunomodulatory and anti-inflammatory properties observed in extracts from various Ilex species, rich in these saponins, suggest that Ilexoside K likely shares similar mechanisms of action. These activities are primarily centered on the regulation of key inflammatory mediators and signaling pathways.

Research into extracts from Ilex asprella has demonstrated notable anti-inflammatory effects in vivo. These extracts have been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanisms for this inhibition involve the modulation of several critical signaling pathways, such as the nuclear factor-kappa B (NF-κB), Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3), and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Further studies on Ilex asprella extract in a mouse model of acute respiratory distress syndrome induced by the H1N1 virus revealed a significant reduction in the expression of IL-6, TNF-α, and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.net Concurrently, the extract led to an increase in the levels of the anti-inflammatory cytokine interleukin-10 (IL-10) and interferon-gamma (IFN-γ). nih.govresearchgate.net This dual action of suppressing pro-inflammatory cytokines while enhancing anti-inflammatory and antiviral responses highlights the complex immunomodulatory potential of saponins found within this plant.

Investigations into other species of the Ilex genus, such as Ilex pubescens, have also identified novel triterpenoid saponins with anti-inflammatory properties. Specifically, pubescenosides E-K were found to inhibit the expression of inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov The inhibition of iNOS is a key indicator of anti-inflammatory activity, as this enzyme is responsible for the production of nitric oxide, a potent inflammatory mediator.

The collective findings from studies on Ilex extracts and their constituent saponins strongly suggest that Ilexoside K likely exerts its immunomodulatory effects through the regulation of inflammatory cytokine production and the modulation of key signaling cascades like NF-κB and MAPK.

Table of Research Findings on the Immunomodulatory Effects of Ilex Species Extracts and Saponins

Vi. Structure Activity Relationship Sar Studies of Ilexoside K and Its Analogs

Correlating Specific Structural Features of Ilexoside K with Biological Activities

Ilexoside K has been isolated from the roots of Ilex pubescens along with several other triterpenoid (B12794562) saponins (B1172615). koreascience.kr Studies on related compounds from the same plant, such as Pubescenosides G, I, and J, have shown that they can inhibit the expression of inducible nitric oxide synthase (iNOS) protein, indicating anti-inflammatory potential. mdpi.com However, a direct and systematic study correlating specific structural features of Ilexoside K itself—such as the nature and linkage of its sugar moieties or specific functional groups on its triterpenoid aglycone—with its biological activities has not been published. General studies on triterpenoid saponins suggest that both the aglycone structure and the composition of the sugar chain are crucial for biological effects like anti-inflammatory and hepatoprotective activities. nih.govnih.govnih.gov

Identification of Key Pharmacophores and Active Moieties within the Ilexoside K Scaffold

There are no available studies that specifically identify the key pharmacophores or active moieties within the Ilexoside K scaffold. Pharmacophore modeling requires a set of active compounds with known biological data to computationally derive the essential three-dimensional arrangement of chemical features responsible for their activity. This type of research has not been conducted for Ilexoside K or its immediate analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ilexoside K and Derivatives

No Quantitative Structure-Activity Relationship (QSAR) models for Ilexoside K and its derivatives are found in the current scientific literature. QSAR studies involve complex statistical analysis to correlate the physicochemical properties of a series of compounds with their biological activities, and this level of investigation has not been applied to Ilexoside K.

Viii. Advanced Analytical Methodologies for Ilexoside K Quantification and Detection

Chromatographic Techniques for Ilexoside K Quantification

Chromatography is a cornerstone of phytochemical analysis, enabling the separation of complex mixtures into individual components. For a non-volatile and thermally labile compound like Ilexoside K, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantification of saponins (B1172615), including those found in Ilex species. nih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. d-nb.info The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as formic or phosphoric acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). d-nb.infopjoes.com

Various detectors can be coupled with HPLC for the quantification of Ilexoside K:

UV/Vis Detector: This detector measures the absorbance of the analyte at a specific wavelength. While simple and robust, its selectivity can be limited if co-eluting compounds absorb at the same wavelength.

Diode Array Detector (DAD): A DAD detector provides a significant advantage over a standard UV/Vis detector by acquiring the entire UV-Vis spectrum of the eluting compound. embrapa.br This allows for the assessment of peak purity and more confident identification by comparing the acquired spectrum with that of a reference standard. ifrafragrance.org For compounds like Ilexoside K, which lack a strong chromophore, detection might be performed at lower wavelengths (around 200-210 nm). The identity of analytes can be confirmed by comparing retention times and UV spectra with authentic standards. ifrafragrance.org

The validation of an HPLC-DAD method typically involves assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). d-nb.info For instance, a study validating a method for other saponins demonstrated good linearity over a specific concentration range with high correlation coefficients (r² close to 1.0). d-nb.info

Table 1: Illustrative Parameters for HPLC-DAD Analysis of Saponins

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | d-nb.info |

| Mobile Phase | Gradient of water (with acid) and acetonitrile/methanol | d-nb.infopjoes.com |

| Flow Rate | 0.8 - 1.0 mL/min | d-nb.info |

| Detection | DAD at 200-400 nm (specific wavelength depends on analyte) | pjoes.comembrapa.br |

| Injection Volume | 10 - 20 µL | d-nb.infopjoes.com |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | pjoes.com |

This table presents typical parameters and is for illustrative purposes. Actual conditions must be optimized for the specific analysis of Ilexoside K.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at much higher pressures than conventional HPLC systems. measurlabs.com This results in several key advantages:

Increased Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting compounds.

Higher Sensitivity: Sharper peaks result in a greater peak height for a given concentration, thereby increasing sensitivity. measurlabs.com

Faster Analysis Times: The high pressure allows for higher flow rates without sacrificing separation efficiency, significantly reducing the run time per sample. measurlabs.com

For the analysis of complex extracts containing numerous saponins like those from Ilex species, UPLC can provide superior separation and throughput compared to HPLC. scispace.com The coupling of UPLC with mass spectrometry (UPLC-MS) is a particularly powerful tool for both qualitative and quantitative analysis. measurlabs.comresearchgate.net

Mass Spectrometry-Based Quantification of Ilexoside K in Complex Matrices

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. rsc.org When coupled with a separation technique like liquid chromatography, it provides unparalleled selectivity and sensitivity for quantifying analytes in complex matrices such as biological fluids or plant extracts. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of trace levels of compounds in complex mixtures. researchgate.net The technique involves coupling an LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). researchgate.net

The process involves:

Separation: The LC system separates Ilexoside K from other components in the sample.

Ionization: The eluting compound is ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar, high molecular weight compounds like saponins.

First Mass Analysis (MS1): The first mass analyzer (e.g., the first quadrupole) is set to select the precursor ion of Ilexoside K (its molecular ion, [M+H]⁺ or [M-H]⁻).

Fragmentation: The selected precursor ion is fragmented in a collision cell, producing characteristic product ions.

Second Mass Analysis (MS2): The second mass analyzer scans for these specific product ions.

This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, leading to very low limits of detection. frontiersin.org This is crucial when analyzing Ilexoside K in biological samples where concentrations may be extremely low. The method's accuracy can be affected by matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte. chromatographyonline.com These effects must be carefully evaluated and can often be compensated for by using a stable isotope-labeled internal standard. chromatographyonline.com

Table 2: Conceptual LC-MS/MS Parameters for Ilexoside K Analysis

| Parameter | Description | Source |

| LC System | UPLC for high resolution and speed | measurlabs.comresearchgate.net |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) | researchgate.net |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | researchgate.netfrontiersin.org |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | researchgate.net |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | researchgate.netresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | frontiersin.org |

| Precursor Ion (Q1) | m/z corresponding to [Ilexoside K + H]⁺ or [Ilexoside K + Na]⁺ etc. | scispace.comafsbio.com |

| Product Ion(s) (Q3) | Specific fragment ions of Ilexoside K | scispace.com |

This table is a conceptual guide. Specific mass transitions and optimal conditions would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Since Ilexoside K itself is a large, non-volatile saponin (B1150181), it cannot be directly analyzed by GC-MS without derivatization to increase its volatility, which can be a complex and often inefficient process.

However, GC-MS is highly relevant for analyzing the profile of volatile compounds present in the plant matrix from which Ilexoside K is isolated, such as Ilex species. mdpi.com The volatile profile, which can include terpenes, alcohols, aldehydes, and esters, contributes to the plant's aroma and can be used for quality control or to distinguish between different species or chemotypes. mdpi.comscholarsresearchlibrary.com Techniques like headspace solid-phase microextraction (HS-SPME) can be used to sample the volatile compounds from the plant material before GC-MS analysis. mdpi.comfrontiersin.org While not a direct analysis of Ilexoside K, understanding the volatile composition of the source material is an important aspect of comprehensive phytochemical analysis.

Other Advanced Spectroscopic and Sensor-Based Detection Methods for Ilexoside K (e.g., Near-Infrared Spectroscopy)

Beyond chromatography, other advanced spectroscopic techniques show promise for the rapid, non-destructive analysis of phytochemicals.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approximately 780 to 2500 nm). plos.org This absorption is related to overtones and combination vibrations of fundamental molecular bonds, such as C-H, O-H, and N-H. researchgate.net For a complex molecule like Ilexoside K, the NIR spectrum represents a unique fingerprint.

The main advantages of NIR spectroscopy are its speed, non-destructive nature, and minimal sample preparation requirements. plos.orgresearchgate.net It can be used to analyze solid or liquid samples directly. However, the spectral bands in the NIR region are broad and overlapping, requiring the use of chemometric methods (multivariate data analysis) to build calibration models that correlate the spectral data with the concentration of the target analyte, as determined by a reference method like HPLC. researchgate.net Once a robust model is developed, NIR spectroscopy could potentially be used for rapid screening of raw plant material for Ilexoside K content, offering a significant advantage in quality control settings. nih.gov

Other advanced techniques like laser-induced breakdown spectroscopy (LIBS) and Raman spectroscopy are also powerful tools in material analysis, though their specific application for the direct quantification of Ilexoside K is not yet widely documented. mdpi.comspectroscopyonline.com

Method Validation, Quality Control, and Inter-Laboratory Comparability in Ilexoside K Quantification

The credibility of scientific findings related to Ilexoside K hinges on the precision and accuracy of its measurement. Therefore, rigorous method validation, consistent quality control, and established inter-laboratory comparability are foundational to its analytical chemistry. These processes ensure that a developed analytical method is reliable, reproducible, and fit for its intended purpose, whether for pharmacokinetic studies, quality assessment of herbal products, or other research applications.

Method validation is the documented process that confirms an analytical procedure is suitable for its intended use. researchgate.net For Ilexoside K, this typically involves using advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), especially for complex biological matrices such as plasma. frontiersin.orgresearchgate.netnih.govrsc.orgdovepress.com Validation is performed by assessing several key performance characteristics as stipulated by international guidelines. researchgate.net

While specific validation data for Ilexoside K is not extensively published, the validation process for similar triterpenoid (B12794562) saponins or for methods analyzing multiple components simultaneously in plasma provides a clear framework. frontiersin.orgresearchgate.netnih.gov These studies establish the method's performance across several parameters:

Linearity and Range: This parameter verifies that the method's response is directly proportional to the concentration of the analyte within a specific range. For UPLC-MS/MS methods, a wide linear range is often achieved with a correlation coefficient (r) greater than 0.99. nih.gov

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision reflects the degree of scatter between a series of measurements. mdpi.com These are assessed at multiple concentration levels (low, medium, and high quality control samples) on the same day (intra-day) and on different days (inter-day). frontiersin.orgresearchgate.net Typically, the accuracy should be within ±15% of the nominal value, and the precision, expressed as the relative standard deviation (RSD), should be no more than 15%. frontiersin.orgresearchgate.netjapsonline.com

Selectivity and Specificity: This ensures that the method can unequivocally measure Ilexoside K without interference from other components in the sample matrix, such as other saponins, metabolites, or plasma constituents. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Extraction Recovery and Matrix Effect: Extraction recovery determines the efficiency of the sample preparation process in extracting the analyte from the matrix. frontiersin.orgresearchgate.net The matrix effect evaluates the suppressive or enhancing effect of co-eluting, invisible matrix components on the analyte's ionization. frontiersin.orgresearchgate.net Consistent recovery and minimal matrix effect are crucial for accurate quantification in biological samples. frontiersin.orgresearchgate.net

Stability: The stability of Ilexoside K in the biological matrix is evaluated under various storage and handling conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles, to ensure that the measured concentration reflects the true concentration at the time of sampling. frontiersin.orgresearchgate.net

The following table presents representative validation data for a multi-component UPLC-MS/MS assay in rat plasma, which is analogous to what would be expected for an Ilexoside K-specific method.

| Validation Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |

| Intra-Day Precision (%RSD) | < 11.3% | < 11.3% | < 11.3% | ≤ 15% |

| Inter-Day Precision (%RSD) | < 11.3% | < 11.3% | < 11.3% | ≤ 15% |

| Intra-Day Accuracy (%) | -12.0% to 14.3% | -12.0% to 14.3% | -12.0% to 14.3% | 85% to 115% |

| Inter-Day Accuracy (%) | -12.0% to 14.3% | -12.0% to 14.3% | -12.0% to 14.3% | 85% to 115% |

| Extraction Recovery (%) | 70.6% to 104.5% | 70.6% to 104.5% | 70.6% to 104.5% | Consistent & Reproducible |

| Matrix Effect (%) | 67.4% to 104.8% | 67.4% to 104.8% | 67.4% to 104.8% | 85% to 115% |

| Stability (%RSD) | < 14.1% | < 14.1% | < 14.1% | ≤ 15% |

| Data is representative based on published validations of similar compounds. frontiersin.orgresearchgate.net |

Quality control (QC) involves a set of procedures undertaken to ensure that the analytical results are reliable enough to be released. oiv.int In the routine analysis of Ilexoside K, QC is essential for the continuous monitoring of the method's performance. oiv.inteurachem.org Key QC procedures include:

Analysis of QC Samples: For each batch of study samples, QC samples at low, medium, and high concentrations are prepared and analyzed. The results for these QC samples must fall within the pre-defined accuracy and precision limits for the run to be accepted. standardmethods.org

Use of Internal Standards (IS): An internal standard, a compound with similar physicochemical properties to Ilexoside K, is added at a constant concentration to all samples, including calibrators and QCs. frontiersin.orgresearchgate.net The IS helps to correct for variability during sample processing and instrumental analysis.

Calibration Verification: The calibration curve is verified in each analytical run to ensure the stability of the instrument's response. standardmethods.org

System Suitability Tests: Before starting an analytical run, system suitability tests are performed to confirm that the chromatographic and mass spectrometric systems are performing adequately.

Inter-laboratory comparability ensures that analytical results for the same sample are consistent and reproducible across different laboratories. This is crucial for standardizing research and for any future clinical or regulatory applications of Ilexoside K. This is often achieved through:

Collaborative Method Validation Studies: A specific analytical method is tested in multiple laboratories to assess its reproducibility. norfeed.net

Proficiency Testing (PT): In PT schemes, a central organizer distributes identical, homogeneous samples to multiple laboratories for analysis. norfeed.net This allows individual labs to assess their performance against an assigned value and against other participants.

Currently, there is a lack of published inter-laboratory comparison studies specifically for Ilexoside K. The general analysis of triterpenoid saponins can be challenging due to the diversity of their structures and the potential for matrix effects. mdpi.com Establishing standardized methods and conducting inter-laboratory studies would be a critical step forward in ensuring the global comparability and reliability of data generated for Ilexoside K.

Ix. Preclinical Pharmacokinetic and Biotransformation Research on Ilexoside K

Absorption Mechanisms and Factors Influencing Oral Bioavailability of Ilexoside K

The oral bioavailability of any therapeutic agent is a critical determinant of its clinical utility. For Ilexoside K, its journey from oral administration to systemic circulation is governed by a complex interplay of factors, primarily its ability to permeate the intestinal wall and evade cellular efflux mechanisms.

Intestinal Permeability and Transport Studies of Ilexoside K

The intestinal epithelium serves as a primary barrier to the absorption of orally administered drugs. springermedizin.de For a compound to be absorbed, it must traverse this cellular layer, a process largely dictated by its physicochemical properties and interaction with transport systems. The passage of molecules across the intestinal barrier can occur via two main routes: the paracellular pathway (between cells) and the transcellular pathway (through cells). mdpi.com The paracellular route is generally restricted to small, hydrophilic molecules, while the transcellular route is the primary path for many drugs. springermedizin.demdpi.com

The intestinal barrier's integrity is maintained by complex protein structures, including tight junctions, that regulate paracellular transport. springermedizin.deeuropeanreview.org Studies on various compounds have shown that alterations in intestinal permeability, often described as a "leaky gut," can influence the absorption of substances. europeanreview.orgresearchgate.net The absorption of drugs can also be an active process, relying on specific carrier-mediated transport systems embedded within the cell membranes. mdpi.comnih.gov

While specific data on the intestinal permeability of Ilexoside K is not available in the provided search results, the general principles of drug absorption suggest that its molecular size and hydrophilicity would be key factors in determining its primary absorption pathway.

Role of Efflux Transporters in Ilexoside K Disposition

Efflux transporters are proteins located in cell membranes that actively pump substrates out of cells, playing a significant role in drug disposition and bioavailability. numberanalytics.comebmconsult.com These transporters, particularly those of the ATP-binding cassette (ABC) superfamily, can significantly limit the net absorption of drugs from the intestine by pumping them back into the intestinal lumen. mdpi.combioivt.com

Key efflux transporters in the intestine include P-glycoprotein (P-gp, also known as MDR1) and Multidrug Resistance-Associated Protein 2 (MRP2). bioivt.comfrontiersin.orgnih.gov The expression of these transporters in the apical membrane of enterocytes forms a functional barrier to the oral absorption of their substrates. bioivt.com Inhibition of these transporters can be a strategy to enhance the oral bioavailability of certain drugs. mdpi.com

Distribution Profiles of Ilexoside K in Preclinical Biological Systems

Following absorption, a drug's distribution throughout the body determines its concentration at the site of action and in various tissues. allucent.com The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. mdpi.com A large Vd suggests widespread distribution into tissues. mdpi.com

Preclinical studies involving radiolabeling techniques are often employed to track the distribution of a compound in various organs and tissues. nih.gov These studies provide valuable information on tissue penetration and potential sites of accumulation. While specific distribution data for Ilexoside K were not found, preclinical pharmacokinetic studies on other novel compounds demonstrate the methodology used to determine tissue distribution. For instance, studies on Indo5, a novel anticancer agent, and disitamab vedotin, an antibody-drug conjugate, utilized methods to assess their distribution in different tissues. nih.govfrontiersin.org

Metabolic Pathways and Enzyme Identification in Ilexoside K Biotransformation

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs, typically to facilitate their elimination. mdpi.comfrontiersin.org This process is categorized into Phase I and Phase II reactions. creative-biolabs.com Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions involve the conjugation of the drug or its metabolite with endogenous molecules. creative-biolabs.commdpi.com

Hepatic and Extra-hepatic Metabolism of Ilexoside K

The liver is the primary site of drug metabolism. bahrainmedicalbulletin.comnih.gov However, other tissues, including the intestine, kidneys, lungs, and skin, also possess metabolic activity and contribute to what is known as extra-hepatic metabolism. creative-biolabs.combahrainmedicalbulletin.comnih.gov The enzymes responsible for these metabolic reactions are located in the microsomal and cytosolic fractions of cells. creative-biolabs.com

The gastrointestinal tract, in particular, can play a significant role in the first-pass metabolism of orally administered drugs, affecting their bioavailability. bahrainmedicalbulletin.com While the specific hepatic and extra-hepatic metabolic profile of Ilexoside K is not detailed in the search results, the general principles of drug metabolism suggest that it would undergo biotransformation in the liver and potentially other tissues.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A2) in Ilexoside K Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in Phase I metabolism, responsible for the oxidation of a vast array of drugs and other foreign compounds. mdpi.commdpi.comwikipedia.org Of the numerous CYP isoforms, CYP3A4 and CYP1A2 are among the most important in human drug metabolism. mdpi.combioivt.com

CYP3A4: This is the most abundant CYP enzyme in the human liver and is involved in the metabolism of approximately 50% of clinically used drugs. koreamed.orgfrontiersin.org Its expression levels can vary significantly between individuals, contributing to interindividual differences in drug metabolism. frontiersin.org The activity of CYP3A4 can be influenced by various factors, including genetics and co-administered drugs that act as inhibitors or inducers. koreamed.orgmdpi.com

CYP1A2: This enzyme is another major contributor to drug metabolism in the liver, accounting for about 10-15% of the metabolism of clinically relevant drugs. frontiersin.org Like CYP3A4, CYP1A2 activity is highly variable among individuals due to genetic and environmental factors, such as smoking. frontiersin.orggenesight.comhelsinki.fi

Given the central role of CYP enzymes in drug metabolism, it is highly probable that Ilexoside K is a substrate for one or more of these enzymes. Identifying the specific CYP isoforms involved in its metabolism is crucial for predicting potential drug-drug interactions and understanding variability in its clinical response. While direct evidence linking Ilexoside K to CYP3A4 or CYP1A2 is not available in the provided search results, the established roles of these enzymes make them primary candidates for investigation in its biotransformation. pharmgkb.orgnih.gov

Involvement of Other Metabolic Enzymes and Pathways

While the primary metabolic pathways of many xenobiotics involve Phase I and Phase II enzymes, the biotransformation of complex molecules like Ilexoside K can also engage other enzymatic systems. mhmedical.comupol.cz Biotransformation is a critical process that converts chemical compounds into more water-soluble forms, facilitating their elimination from the body. mhmedical.com This metabolic conversion is typically accomplished by a limited number of enzymes that possess broad substrate specificities. mhmedical.com

Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule. mhmedical.com Following this, Phase II conjugation reactions, including glucuronidation, sulfation, acetylation, and methylation, attach endogenous molecules to the compound, which generally increases its hydrophilicity and prepares it for excretion. mhmedical.comupol.cz

The specific enzymatic pathways involved in the biotransformation of Ilexoside K are not detailed in the currently available scientific literature. Research into the metabolic pathways of other complex natural compounds suggests that enzymes in the liver and other tissues, such as the intestine, play a significant role. nih.gov The activity and composition of these enzyme systems, including glutathione (B108866) S-transferase, UDP-glucuronosyltransferase, and cytochrome P-450, can vary, influencing the metabolic profile of a compound. nih.gov The precise contribution of these or other specialized enzyme systems to the metabolism of Ilexoside K remains an area for future investigation.

Excretion Routes and Mechanisms of Ilexoside K and its Metabolites

The elimination of a drug and its metabolites from the body occurs through various excretion routes, with the kidneys and the liver being the principal organs of elimination. msdmanuals.com

Renal Excretion: The kidneys are the primary route for excreting water-soluble compounds. msdmanuals.com This process involves three main mechanisms:

Glomerular Filtration: Drugs and metabolites are filtered from the blood as it passes through the glomeruli. This process is generally limited to unbound molecules of a certain size. libretexts.org

Tubular Secretion: Active transport mechanisms in the proximal tubules can secrete drugs and metabolites from the blood into the urine, even those bound to plasma proteins. uomustansiriyah.edu.iq

Tubular Reabsorption: As the filtrate moves through the tubules, lipid-soluble, non-ionized molecules can be passively reabsorbed back into the bloodstream. In contrast, polar, ionized compounds are less likely to be reabsorbed and are thus excreted in the urine. libretexts.org

Biliary Excretion: The liver can excrete drugs and their metabolites into the bile, which is then released into the intestine. msdmanuals.com This is a significant pathway for larger molecules (typically with a molecular weight >300 g/mol ) and conjugated metabolites. msdmanuals.com Once in the intestine, these compounds can either be eliminated in the feces or be reabsorbed back into circulation, a process known as enterohepatic recirculation. msdmanuals.comlibretexts.org

Specific studies detailing the primary excretion routes and the quantitative contribution of renal versus biliary clearance for Ilexoside K and its metabolites are not presently available in public research.

Interspecies Scaling and Predictive Pharmacokinetic Modeling for Ilexoside K

Interspecies scaling is a mathematical approach used in drug development to predict the pharmacokinetic (PK) parameters in humans based on data obtained from preclinical animal studies. page-meeting.org This method, often employing allometric scaling, relates physiological and pharmacokinetic parameters to the body weight of the animal species. plos.org The fundamental principle is that many physiological processes, including drug clearance and volume of distribution, scale predictably with body size across different species. plos.org

The general allometric equation is:

Y = aWb

Where:

Y is the pharmacokinetic parameter of interest (e.g., Clearance, Volume of Distribution).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

By determining these parameters in several animal species (typically three or more), researchers can extrapolate to predict the corresponding values in humans. page-meeting.orgplos.org This predictive modeling is crucial for estimating a safe and effective starting dose for first-in-human clinical trials. page-meeting.org

More complex, physiologically based pharmacokinetic (PBPK) models can also be used. These models incorporate specific anatomical, physiological, and biochemical data to provide a more mechanistic prediction of a drug's behavior. researchgate.net

Currently, there are no published studies that present data from interspecies scaling or the development of a predictive pharmacokinetic model specifically for Ilexoside K. Such research would be necessary to forecast its pharmacokinetic profile in humans.

X. Future Research Directions and Emerging Methodologies for Ilexoside K Studies

Integration of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) in Ilexoside K Research

The application of "omics" technologies offers a holistic approach to understanding the complex biological effects of Ilexoside K. nih.gov By simultaneously analyzing thousands of molecular components, researchers can gain unprecedented insights into how this compound modulates cellular processes.

Metabolomics: This field involves the comprehensive analysis of small-molecule metabolites within a biological system. nih.gov In Ilexoside K research, metabolomics can identify specific metabolic pathways that are altered following treatment. For instance, by analyzing the metabolome of cells or tissues exposed to Ilexoside K, researchers can pinpoint changes in key metabolic pathways. medsci.org Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying and quantifying these metabolic changes. mdpi.com Pathway analysis of the altered metabolites can then reveal the broader physiological impact of Ilexoside K. medsci.org

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and their functions. nih.gov When applied to Ilexoside K research, proteomics can identify proteins whose expression levels or post-translational modifications are affected by the compound. This can shed light on the direct molecular targets of Ilexoside K and the signaling pathways it influences. nih.gov For example, comparative proteomic analysis of treated versus untreated cells can reveal changes in proteins involved in apoptosis, inflammation, or other relevant biological processes. nih.gov

Transcriptomics: This branch of omics analyzes the complete set of RNA transcripts in a cell or organism. Transcriptomics studies can reveal how Ilexoside K influences gene expression. By identifying which genes are up- or down-regulated, researchers can understand the genetic and molecular pathways that are modulated by the compound. This information is crucial for building a comprehensive picture of its mechanism of action. nih.gov

The integration of these omics disciplines provides a powerful, multi-layered view of the biological activity of Ilexoside K. ijmscr.com This systems-level understanding is essential for identifying novel biomarkers of its efficacy and for elucidating its complex mechanisms of action. nih.gov

Application of Artificial Intelligence and Machine Learning in Ilexoside K Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by analyzing vast and complex datasets to identify patterns and make predictions. mdpi.commednexus.org In the context of Ilexoside K research, these technologies can be applied in several key areas.

Furthermore, AI and ML can be used to analyze the large datasets generated by omics technologies. researchgate.net By integrating metabolomic, proteomic, and transcriptomic data, machine learning algorithms can identify complex signatures and correlations that may not be apparent through traditional analysis methods. researchgate.net This can lead to a more refined understanding of Ilexoside K's mechanisms and the identification of novel therapeutic targets. scielo.br

Sustainable Sourcing and Biotechnological Innovations for Ilexoside K Production

The increasing demand for natural products like Ilexoside K necessitates the development of sustainable and reliable production methods. Over-harvesting of Ilex species can lead to environmental degradation and threaten biodiversity. nordic-swan-ecolabel.org

Sustainable Sourcing: Implementing sustainable harvesting practices is crucial to ensure the long-term availability of the plant sources of Ilexoside K. nordic-swan-ecolabel.org This involves responsible management of wild populations and cultivation of Ilex plants using methods that minimize environmental impact. kesko.fiastrazeneca.com Certification programs can help ensure that raw materials are sourced ethically and sustainably. croda.com

Biotechnological Production: Plant cell culture and metabolic engineering offer promising alternatives to traditional extraction from wild plants. nih.gov Establishing cell cultures of Ilex species that produce Ilexoside K can provide a controlled and continuous supply of the compound, independent of geographical location and seasonal variations. nih.gov Furthermore, metabolic engineering techniques can be employed to enhance the yield of Ilexoside K in these cell cultures. This involves identifying and manipulating the key enzymes and regulatory genes in the biosynthetic pathway of Ilexoside K to increase its production. srce.hr Fermentation using engineered microorganisms is another potential avenue for the sustainable production of Ilexoside K and other complex natural products. google.com

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies of Ilexoside K

To better understand the mechanisms of action of Ilexoside K, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant models. episkin.com

Advanced In Vitro Models: These include three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip (OOC) systems. numberanalytics.comnih.gov 3D cell cultures and organoids more accurately mimic the complex cellular interactions and microenvironment of human tissues compared to 2D cell monolayers. episkin.comnumberanalytics.com OOC technologies create microfluidic platforms that simulate the functions of human organs, allowing for the study of Ilexoside K's effects in a more dynamic and systemic context. nih.govfrontiersin.org These advanced models can provide more predictive data on the efficacy and mechanisms of Ilexoside K before moving to more complex studies. technologynetworks.com

Ex Vivo Models: Ex vivo models, which use tissues or organs taken from an organism and studied in an external environment, offer another layer of complexity. nih.govresearchgate.net For example, isolated perfused organ systems can be used to study the absorption, distribution, and metabolism of Ilexoside K in a controlled setting that closely resembles the in vivo situation. nih.gov These models bridge the gap between in vitro experiments and whole-organism studies. nih.govkoreascience.kr

Exploration of New Therapeutic Applications and Targets Based on Ilexoside K Mechanisms

As the understanding of Ilexoside K's mechanisms of action deepens, new therapeutic opportunities are likely to emerge. Research has already pointed to its potential in various areas, but future studies can expand on this.

By elucidating the specific molecular targets and pathways modulated by Ilexoside K, researchers can identify new diseases or conditions where it might be beneficial. For example, if Ilexoside K is found to strongly influence a particular signaling pathway implicated in a neurodegenerative disease, this would open up a new avenue for therapeutic investigation. The anti-apoptotic effects observed with related compounds suggest potential applications in conditions characterized by excessive cell death. plos.org

Furthermore, understanding the structure-activity relationship of Ilexoside K can guide the synthesis of novel derivatives with improved potency, selectivity, or pharmacokinetic properties. This could lead to the development of second-generation compounds with enhanced therapeutic profiles for existing or new indications. The broad biological activities reported for compounds from the Ilex genus, such as antioxidant and anti-inflammatory effects, suggest that Ilexoside K and its future derivatives may have a wide range of therapeutic applications. researchgate.net

Q & A

Q. What standardized protocols are recommended for extracting and isolating Ilexoside K from Ilex species?

- Methodological Answer : Ilexoside K is typically extracted via ethanol or methanol maceration of plant material (e.g., Ilex pubescens roots), followed by sequential liquid-liquid partitioning (e.g., n-butanol/water). Isolation employs column chromatography (silica gel, reversed-phase C18) and preparative HPLC. Purity is validated using TLC and HPLC-ELSD .

- Example Workflow :

| Step | Method | Solvent/Phase | Key Parameters |

|---|---|---|---|

| Extraction | Ethanol reflux (70%) | 70% ethanol, 3×2h | Temperature: 70°C |

| Partition | n-butanol/water | 1:1 ratio | 3× repetitions |

| Isolation | Silica gel CC | CHCl₃-MeOH-H₂O gradient | 100-200 mesh |

Q. How is the structural identity of Ilexoside K confirmed in novel isolates?

- Methodological Answer : Structural confirmation requires:

- HRESIMS : To determine molecular formula (e.g., C₄₇H₇₆O₁₈ for Ilexoside K).

- NMR (¹H, ¹³C, 2D) : Assign aglycone (e.g., ilexgenin B) and glycosylation patterns.

- Acid hydrolysis : Identifies sugar moieties (e.g., glucose, xylose) via TLC/GC analysis .

Advanced Research Questions

Q. What experimental models are employed to evaluate the antithrombotic activity of Ilexoside K?

- Methodological Answer :

- In vitro : Platelet-rich plasma (PRP) assays measuring ADP/collagen-induced aggregation inhibition (IC₅₀ values).

- In vivo : Rat models of arterial thrombosis (e.g., FeCl₃-induced carotid injury) to assess clot formation time and thrombus weight reduction .

- Key Studies :

| Model | Outcome | Reference |

|---|---|---|

| PRP assay (human) | 58% inhibition at 100 μM | Han et al., 1987 |

| Rat carotid injury | 40% thrombus weight reduction | Lee et al., 1993 |

Q. How do structural modifications in Ilexoside K derivatives influence their bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Aglycone modifications : Oxidation at C-3/C-23 alters anticoagulant potency.

- Glycosylation : Trimming terminal glucose reduces ACAT inhibitory activity (cf. Ilexoside XLVIII ).

- Sulfonation : Enhances anti-inflammatory effects (e.g., ilexpublesnin I ).

Q. How can researchers resolve discrepancies in reported anticoagulant efficacy of Ilexoside K across studies?

- Methodological Answer : Discrepancies arise from:

- Assay variability : ADP vs. collagen agonists in PRP assays.

- Purity : HPLC quantification (>95% purity required for reproducibility).

- Species-specific responses : Human vs. rodent platelet reactivity .

Data Synthesis and Validation

Q. What analytical strategies validate the purity of Ilexoside K for pharmacological assays?

- Methodological Answer :

- HPLC-DAD/MS : Retention time alignment and UV/HRMS spectral matching against reference standards.

- Quantitative NMR (qNMR) : Absolute purity determination using ERETIC2 calibration .

Q. How can researchers optimize bioactivity screening for Ilexoside K in metabolic disease models?

- Methodological Answer :

- Cell-based ACAT inhibition assays : HepG2 cells with fluorescent cholesterol esters.

- In vivo hyperlipidemia models : High-fat diet-fed mice with lipid profiling (LC-MS) .

Tables for Comparative Analysis

Q. Table 1: Key Pharmacological Studies on Ilexoside K

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.